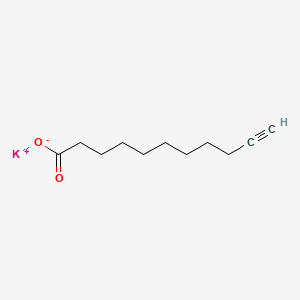
Potassium;undec-10-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;undec-10-ynoate is a derivative of 10-Undecynoic acid, an acetylenic fatty acid. This compound is known for its unique structure, which includes a terminal alkyne group. It has various applications in scientific research and industry due to its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;undec-10-ynoate can be synthesized through the neutralization of 10-Undecynoic acid with potassium hydroxide. The reaction typically involves dissolving 10-Undecynoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;undec-10-ynoate undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The terminal hydrogen of the alkyne group can be substituted with various functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Potassium;undec-10-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Potassium;undec-10-ynoate involves its interaction with various molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
10-Undecenoic acid: Similar in structure but lacks the terminal alkyne group.
Lauric acid: A saturated fatty acid with a similar carbon chain length but no alkyne group.
10-Undecynoic acid: The parent compound of Potassium;undec-10-ynoate.
Uniqueness
This compound is unique due to its terminal alkyne group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
155656-79-4 |
|---|---|
Fórmula molecular |
C11H17KO2 |
Peso molecular |
220.353 |
Nombre IUPAC |
potassium;undec-10-ynoate |
InChI |
InChI=1S/C11H18O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h1H,3-10H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
LHYHOKGFFLYVGB-UHFFFAOYSA-M |
SMILES |
C#CCCCCCCCCC(=O)[O-].[K+] |
Sinónimos |
10-Undecynoic acid potassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















